3-(2-chlorothiophen-3-yl)propanoicacid
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Overview
Description
3-(2-chlorothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H7ClO2S. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method includes the reaction of 2-chlorothiophene with propanoic acid under specific conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(2-chlorothiophen-3-yl)propanoic acid may involve large-scale chlorination processes followed by purification steps to ensure the compound’s purity and quality. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2-chlorothiophen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 2-chlorothiophene-3-carboxylic acid
- 3-thiophenepropanoic acid
Uniqueness
3-(2-chlorothiophen-3-yl)propanoic acid is unique due to the presence of both a chlorine atom and a propanoic acid group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(2-chlorothiophen-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQPYPJFXLDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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